Cas no 27256-91-3 (4-Hydrazinylpyridine)

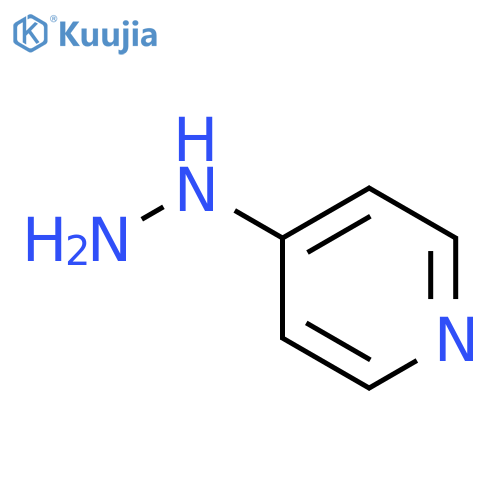

4-Hydrazinylpyridine structure

商品名:4-Hydrazinylpyridine

4-Hydrazinylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Hydrazinylpyridine

- 4-hydrazinylpyridine hydrochloride

- 4-hydrazinylpyridine dihydrochloride

- Pyridine, 4-hydrazinyl-

- pyridine, 4-hydrazino-

- 4-Hydrazinopyridine

- 4-HYDRAZINOPYRIDINE XHCL

- C5H7N3

- pyridin-4-ylhydrazine

- 4-hydrazinopyridine(SALTDATA: HCl)

- 4-pyridylhydrazine

- isonicotinic hydrazide

- Pyridin-4-yl-hydrazine

- Pyridin-4-yl-hydrazine hydrobromide

- AB01326782-02

- 2-(Pyridin-4-yl)hydrazine

- FS-5313

- Pyridin4-yl-hydrazine

- NCGC00334755-01

- Pyridine, 4-hydrazino- hydrochloride

- AMY11940

- SCHEMBL990727

- 27256-91-3

- A12140

- AKOS000112928

- 4-hydrazinylpyridinehydrochloride

- DTXSID30329014

- PROSTAGLANDING2

- SB10024

- SY128124

- CS-0183279

- MFCD00731049

- 4-Pyridyl-hydrazin

- 1-(pyridin-4-yl)hydrazine hydrochloride

- BB 0237290

- EN300-36771

- pyridine-4-yl-hydrazine

- ALBB-013879

- STK662540

- pyridine, 4-hydrazino-, dihydrochloride

- 685-765-4

- DTXCID50280118

-

- MDL: MFCD00731049

- インチ: InChI=1S/C5H7N3/c6-8-5-1-3-7-4-2-5/h1-4H,6H2,(H,7,8)

- InChIKey: KRTLKPFLTASKCG-UHFFFAOYSA-N

- ほほえんだ: C1=CNC=CC1=NN

計算された属性

- せいみつぶんしりょう: 109.06400

- どういたいしつりょう: 109.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 58.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 50.9A^2

じっけんとくせい

- 密度みつど: 1.222

- ふってん: 286.4°C at 760 mmHg

- フラッシュポイント: 127°C

- 屈折率: 1.657

- PSA: 50.94000

- LogP: 1.14050

4-Hydrazinylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D523906-5g |

4-hydrazinylpyridine hydrochloride |

27256-91-3 | 97% | 5g |

$305 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1005795-5g |

Pyridin-4-yl-hydrazine |

27256-91-3 | 95% | 5g |

$455 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1005795-1g |

Pyridin-4-yl-hydrazine |

27256-91-3 | 95% | 1g |

$155 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0465-5g |

Pyridin-4-yl-hydrazine |

27256-91-3 | 96% | 5g |

¥3480.09 | 2025-01-21 | |

| TRC | H999908-1g |

4-Hydrazinylpyridine |

27256-91-3 | 1g |

$ 190.00 | 2022-06-04 | ||

| TRC | H999908-5g |

4-Hydrazinylpyridine |

27256-91-3 | 5g |

$999.00 | 2023-05-18 | ||

| Apollo Scientific | OR306193-10g |

4-Hydrazinylpyridine |

27256-91-3 | 95% | 10g |

£410.00 | 2025-02-20 | |

| Alichem | A029169054-250mg |

4-Hydrazinylpyridine |

27256-91-3 | 95% | 250mg |

$680.00 | 2023-09-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0465-1g |

Pyridin-4-yl-hydrazine |

27256-91-3 | 96% | 1g |

831.08CNY | 2021-05-08 | |

| Enamine | EN300-36771-0.5g |

4-hydrazinylpyridine |

27256-91-3 | 0.5g |

$78.0 | 2023-06-08 |

4-Hydrazinylpyridine 関連文献

-

Hai-Yang Song,Jun Jiang,Chao Wu,Jia-Chen Hou,Yu-Han Lu,Ke-Li Wang,Tian-Bao Yang,Wei-Min He Green Chem. 2023 25 3292

-

A. H. Kelly,J. Parrick J. Chem. Soc. C 1970 303

-

I. Collins,S. M. Roberts,H. Suschitzky J. Chem. Soc. C 1971 167

-

R. E. Banks,J. E. Burgess,W. M. Cheng,R. N. Haszeldine J. Chem. Soc. 1965 575

-

5. 988. Triazanaphthalenes. Part II. Covalent hydration in 1,4,6-triazanaphthalenesAdrien Albert,G. B. Barlin J. Chem. Soc. 1963 5156

27256-91-3 (4-Hydrazinylpyridine) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27256-91-3)4-Hydrazinylpyridine

清らかである:99%/99%

はかる:5g/25g

価格 ($):436.0/1523.0